molecular formula C15H8N2OS B2475808 3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 147508-70-1

3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No.: B2475808
CAS No.: 147508-70-1
M. Wt: 264.3
InChI Key: YXVYRMDNIFLLPI-UHFFFAOYSA-N
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Description

3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one is a chemical compound with the molecular formula C15H8N2OS. This indenopyridazinone derivative is supplied as a high-purity material intended for research and development purposes. This compound is of significant interest in medicinal chemistry and neuroscience research primarily due to its structural similarity to a class of potent, reversible inhibitors of monoamine oxidase B (MAO-B) . MAO-B is a crucial enzyme target for the development of therapeutic agents for neurological disorders such as Parkinson's disease. The core 5H-indeno[1,2-c]pyridazin-5-one scaffold is known to be a key pharmacophore in this context . Researchers can utilize this compound as a valuable building block or reference standard in structure-activity relationship (SAR) studies. The structural framework is characterized by a nearly planar conformation, which facilitates pi-pi stacking interactions between molecules and is stabilized by weak C-H...O hydrogen bonds, features that are critical for its biological activity . Beyond its MAO-B inhibition potential, the pyridazinone moiety is a versatile structural element in pharmacophore design, associated with a broad spectrum of biological activities . This makes this compound a versatile intermediate for synthesizing novel compounds for various pharmacological screening programs. This product is strictly for research use in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

3-thiophen-2-ylindeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2OS/c18-15-10-5-2-1-4-9(10)14-11(15)8-12(16-17-14)13-6-3-7-19-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVYRMDNIFLLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with hydrazine to form a hydrazone intermediate, which then undergoes cyclization with an indanone derivative in the presence of a suitable catalyst . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Table 1: Representative Synthetic Routes and Yields

Reaction TypeStarting MaterialsConditionsYield (%)Reference
Knoevenagel condensation1-Indanone + 2-thiophenecarboxaldehydeNaOH, ethanol, reflux65–78
Hydrazine cyclocondensation2-(Thienylidene)-1-indanone + hydrazineAcOH, 80°C70–85

Functionalization at Key Positions

Substituents at C3 (thienyl group) and C8 influence both reactivity and bioactivity:

  • C3 modifications : Electrophilic substitution on the thienyl ring (e.g., bromination, nitration) enhances electronic diversity .

  • C8 substitutions : Alkoxy or benzyloxy groups are introduced via nucleophilic aromatic substitution, improving MAO-B inhibitory potency .

Table 2: Impact of Substituents on MAO-B Inhibition

CompoundC3 SubstituentC8 SubstituentMAO-B IC₅₀ (µM)Selectivity (MAO-B/MAO-A)
3-(2-Thienyl) derivative2-ThienylH0.0044>10,000
3-(5-Bromo-2-furyl) analog5-Bromo-2-furyl4-Trifluorobutoxy0.0082>8,500
3-(Pyridin-2-yl) variantPyridin-2-ylBenzyloxy0.061~500

Domino and Multicomponent Reactions

The compound participates in aza-Diels–Alder and Michael addition cascades to form polycyclic systems:

  • Domino cyclization : Reacts with α,β-unsaturated aldimines to yield spiro[indene-pyrano-pyridines] via sequential aza/oxa-Diels–Alder steps .

  • Formal [3+3] cycloaddition : Generates dispiro[indene-cyclohexane-indene] derivatives through keto-enol tautomerization and nucleophilic additions .

Biological Activity-Driven Reactions

  • MAO-B inhibition : The thienyl group enhances π-stacking in the enzyme’s active site, while C8 alkoxy groups occupy hydrophobic cavities .

  • IDO/TDO selectivity : Derivatives show negligible activity against indoleamine/tryptophan dioxygenases, highlighting specificity for MAO-B .

Stability and Tautomerism

  • Keto-enol equilibrium : The indenopyridazinone core undergoes tautomerization, influencing reactivity in nucleophilic additions .

  • Conformational stability : Substituents like o-bromophenyl at C8 induce twist-boat cyclohexane conformations to minimize steric strain .

Key Research Findings

  • Synthetic versatility : The compound serves as a platform for generating structurally diverse MAO-B inhibitors with sub-micromolar potency .

  • Mechanistic insights : Domino reactions proceed via endo-transition states, favoring high diastereoselectivity (>80:20 dr) .

  • Structure-activity relationships : Methoxy and halogen substituents at C3 significantly boost MAO-B inhibition compared to unsubstituted analogs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and modulating biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The MAO-B inhibitory activity of 5H-indeno[1,2-c]pyridazin-5-one derivatives is highly sensitive to substitutions at the 3- and 8-positions of the core scaffold. Below is a comparative analysis of structurally related analogs:

Table 1: MAO-B Inhibition and Selectivity of 5H-Indeno[1,2-c]pyridazin-5-one Derivatives

Compound Name Substituents (Position) MAO-B Inhibition (Ki or IC₅₀) Selectivity (MAO-B vs. MAO-A) Key Structural Insights Reference
3-(2-Thienyl)-5H-indeno[1,2-c]pyridazin-5-one 2-Thienyl (C3) Not explicitly reported* Likely high Thienyl’s sulfur enhances π-π stacking in hydrophobic pockets -
3-Methyl-8-(m-Cl-benzyloxy)-5H-indeno[1,2-c]pyridazin-5-one (9a) Methyl (C3), m-Cl-benzyloxy (C8) Ki = 0.11 µM >7000-fold selective for MAO-B Hydrophobic C8 group extends into entrance cavity; C3 methyl optimizes steric fit
3-(meta-CF₃-phenyl)-5H-indeno[1,2-c]pyridazin-5-one (7a–c) CF₃-phenyl (C3) Loss of MAO-B inhibition N/A Bulky CF₃ group disrupts substrate cavity binding
3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one Phenyl (C3) Moderate activity Moderate Larger aromatic group increases steric hindrance
3-Hydroxy-5H-indeno[1,2-c]pyridazin-5-one Hydroxyl (C3) Low activity Low Polar hydroxyl disrupts hydrophobic interactions

Notes:

  • Positional Sensitivity : Substitution at C3 is critical for MAO-B inhibition. While small lipophilic groups (e.g., methyl) enhance activity, bulky or polar groups (e.g., CF₃-phenyl, hydroxyl) reduce potency . The 2-thienyl group, with moderate size and lipophilicity, is hypothesized to balance π-π interactions and steric compatibility.
  • Synergistic Effects: Combining C3 substitutions with hydrophobic C8 groups (e.g., m-Cl-benzyloxy in 9a) significantly boosts potency, as seen in the nanomolar-range Ki value of 0.11 µM .
  • Selectivity : Derivatives with hydrophobic C3 substituents (e.g., methyl, thienyl) exhibit high selectivity for MAO-B over MAO-A (>7000-fold in some cases) due to MAO-B’s larger substrate cavity .

Molecular Docking Insights

  • The 5H-indeno[1,2-c]pyridazin-5-one core aligns with MAO-B’s substrate cavity, while substituents at C3 and C8 extend into adjacent hydrophobic regions. For example, the 2-thienyl group’s sulfur atom may engage in van der Waals interactions, whereas the m-Cl-benzyloxy group in 9a occupies the entrance cavity .
  • Bulky C3 substituents (e.g., CF₃-phenyl) clash with the cavity’s steric constraints, explaining their loss of activity .

Selectivity Against Other Enzymes

Biological Activity

3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

This compound features a unique structure combining an indeno-pyridazinone core with a thienyl substituent. The synthesis typically involves the cyclization of 2-thiophenecarboxaldehyde with hydrazine, followed by cyclization with an indanone derivative under specific conditions. Various synthetic routes have been optimized for yield and purity, including the use of continuous flow reactors to enhance efficiency .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this core have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A notable study reported that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study demonstrated that specific derivatives displayed cytotoxicity against cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity . The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the indeno-pyridazinone core significantly influenced anticancer efficacy .

Monoamine Oxidase Inhibition

One of the most compelling biological activities of this compound derivatives is their role as monoamine oxidase (MAO) inhibitors. These compounds have been shown to selectively inhibit MAO-B, which is relevant for treating neurodegenerative disorders such as Parkinson's disease. The inhibition potency was found to be influenced by the substitution patterns on the indeno-pyridazinone core, with specific lipophilic groups enhancing activity .

The biological activity of this compound can be attributed to its interaction with various molecular targets. For example:

  • Antimicrobial Mechanism : It is hypothesized that these compounds disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Anticancer Mechanism : The inhibition of specific signaling pathways involved in cell proliferation and survival has been proposed.
  • MAO Inhibition : The binding affinity to MAO-B suggests a competitive inhibition mechanism where these compounds occupy the active site of the enzyme, preventing substrate metabolism .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50/MIC ValuesReference
AntimicrobialE. coliMIC = 0.25 mg/mL
S. aureusMIC = 0.5 mg/mL
AnticancerHT-29 (colon cancer)IC50 = 9 nM
MCF-7 (breast cancer)IC50 = 17 nM
MAO InhibitionMAO-BK_i = 0.11 mM

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